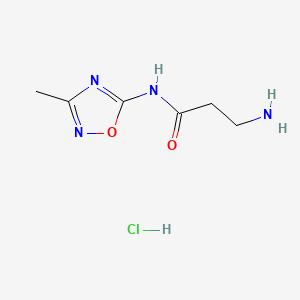
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H13ClN4O2 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The resulting oxadiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains both oxadiazole and furazan rings, offering unique properties for energetic materials.
3-amino-4-azido-1,2,5-oxadiazole: Known for its application in the synthesis of energetic materials and as a precursor to various heterocyclic systems.
Uniqueness
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H11ClN4O2 |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-4-8-6(12-10-4)9-5(11)2-3-7;/h2-3,7H2,1H3,(H,8,9,10,11);1H |
Clé InChI |
KSZKUIFRRHSQJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)NC(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


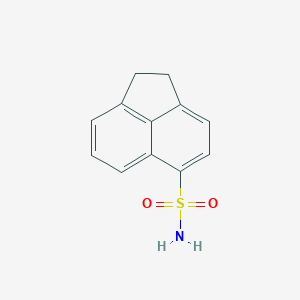
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
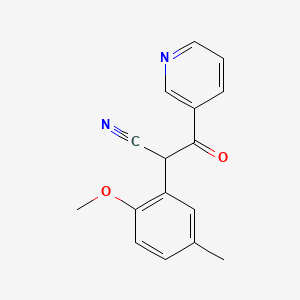

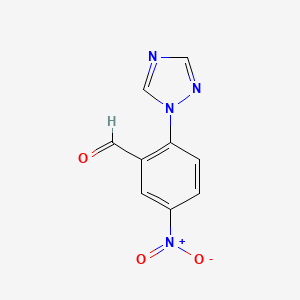
![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
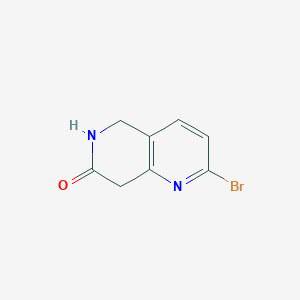
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
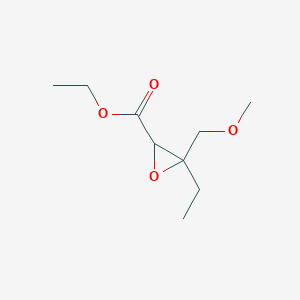
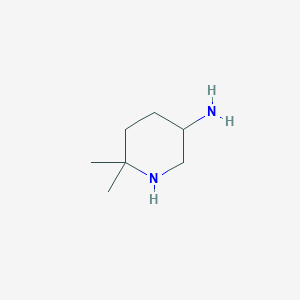

![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
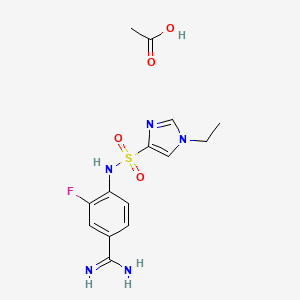
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
